Bohemamine

説明

Contextualization of Pyrrolizidine (B1209537) Alkaloids in Microbial Metabolomics

Pyrrolizidine alkaloids (PAs) represent a large and diverse class of natural products, historically recognized for their widespread occurrence in the plant kingdom, particularly within the Boraginaceae, Asteraceae, and Fabaceae families. mdpi.commdpi.com In plant-based metabolomics, PAs are extensively studied, primarily due to their significant hepatotoxicity, which poses a risk to livestock and humans through contaminated food sources. mdpi.comnih.gov These plant-derived PAs typically arise from biosynthetic pathways involving homospermidine. chemrxiv.org

In contrast, the discovery of PAs from microbial sources is a more recent development, opening a new frontier in the field of microbial metabolomics. mdpi.com Bohemamine and its related compounds are a prominent family of these bacterial PAs. Unlike their plant counterparts, bacterial PAs feature distinct biosynthetic origins. chemrxiv.org The study of these microbial alkaloids, therefore, expands the chemical diversity of this compound class and introduces novel enzymatic pathways and molecular structures into the broader landscape of natural product research. The exploration of these compounds is shifting the paradigm of PAs from being solely plant-derived toxins to include microbially-produced metabolites with unique biological roles and potential applications.

Discovery and Historical Perspectives of this compound from Marine Actinobacteria

The story of this compound begins in the marine environment, a rich source of novel bioactive compounds. Marine actinobacteria, particularly the genus Streptomyces, have proven to be prolific producers of unique secondary metabolites. nih.govfrontiersin.org The first this compound-type compounds were isolated from the culture extracts of a marine-derived Streptomyces sp. acs.org Initial investigations led to the characterization of new analogues, including this compound B and this compound C. acs.org

Subsequent research efforts have continued to uncover a growing family of this compound derivatives from various marine actinomycetes. For instance, investigations into Streptomyces spinoverrucosus isolated from marine sediments have yielded a plethora of new structures, such as bohemamines D-I and halogenated versions like 5-chlorothis compound C. nih.govnih.gov A significant finding was the isolation of dibohemamines A–C, which are dimers of this compound monomers. nih.gov The ongoing discovery of these novel structures from marine microorganisms underscores the vast and largely untapped biosynthetic potential of these bacteria.

| Selected this compound Analogs | Source Organism |

| This compound B | Streptomyces sp. |

| This compound C | Streptomyces sp. |

| 5-chlorothis compound C | Streptomyces sp. |

| Bohemamines D–I | Streptomyces spinoverrucosus |

| Dibohemamines A–C | Streptomyces spinoverrucosus |

| Spithioneines A and B | Streptomyces spinoverrucosus |

Overview of this compound's Research Significance in Chemical Biology

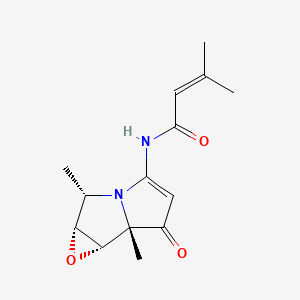

This compound holds considerable significance in chemical biology due to its unique structural features, novel biosynthetic pathway, and interesting biological activities. Its chemical structure is characterized by a pyrrolizidine core with two distinctive methyl groups, a feature that has attracted the attention of synthetic chemists. chemrxiv.orgnih.gov

The biosynthesis of this compound is particularly noteworthy. It does not follow the typical pathways seen in plants. Instead, it is assembled through the coordinated action of a unique set of enzymes encoded by the bhm biosynthetic gene cluster. chemrxiv.orgacs.org Key to this process is a nonribosomal peptide synthetase (NRPS) and a Baeyer-Villiger monooxygenase (BVMO), which together construct the core pyrrolizidine scaffold. nih.govacs.org This discovery has expanded the known enzymatic strategies for alkaloid biosynthesis and provides new tools for synthetic biology applications.

| Enzyme | Function in this compound Biosynthesis |

| BhmJ | A nonribosomal peptide synthetase (NRPS) that incorporates serine and the non-proteinogenic amino acid (2S,5S)-5-methylproline. |

| BhmK | A Baeyer-Villiger monooxygenase (BVMO) responsible for the ring expansion/contraction that forms the pyrrolizidine core. |

| BhmG | A methyltransferase that catalyzes the methylation at the C-7 position of the pyrrolizidine core. |

Furthermore, research has revealed that this compound monomers can undergo a non-enzymatic dimerization process, reacting with formaldehyde (B43269) present in the fermentation media to form methylene-bridged dimers, such as the dibohemamines. nih.govnih.gov This unusual non-enzymatic step in the biosynthesis of a complex natural product provides a fascinating case study in chemical biology, highlighting how environmental factors can contribute to molecular diversity. nih.gov The biological activities of the this compound family also contribute to their importance. While monomeric forms have been reported as inhibitors of LFA-1/ICAM-1 cell adhesion, the dimeric versions have shown potent cytotoxic activity against non-small cell lung cancer cell lines, making them valuable lead structures for therapeutic development. nih.gov

| Compound | Reported Biological Activity |

| This compound (monomer) | LFA-1/ICAM-1 adhesion inhibition |

| Dithis compound B | Cytotoxicity against A549 non-small cell lung cancer cell line (IC₅₀ = 0.140 µM) |

| Dithis compound C | Cytotoxicity against A549 non-small cell lung cancer cell line (IC₅₀ = 0.145 µM) |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-[(1S,2S,4R,5S)-1,5-dimethyl-9-oxo-3-oxa-6-azatricyclo[4.3.0.02,4]non-7-en-7-yl]-3-methylbut-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-7(2)5-11(18)15-10-6-9(17)14(4)13-12(19-13)8(3)16(10)14/h5-6,8,12-13H,1-4H3,(H,15,18)/t8-,12+,13+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARXZADXFDTXOF-OKVQYTGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(O2)C3(N1C(=CC3=O)NC(=O)C=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@@H](O2)[C@@]3(N1C(=CC3=O)NC(=O)C=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80993704 | |

| Record name | Bohemamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80993704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72926-12-6 | |

| Record name | Bohemamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072926126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bohemamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80993704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Chemical Derivatization Methodologies

Natural Product Isolation from Microbial Sources

Bohemamine is biosynthesized by actinobacteria belonging to the Streptomyces genus, which are prolific producers of secondary metabolites. The isolation process typically involves fermentation of the producer microorganism followed by a series of extraction and purification steps.

The identification of specific Streptomyces species and the optimization of their cultivation strategies are crucial for maximizing this compound yield.

Marine-derived Streptomyces species are prominent sources of this compound and its derivatives. Streptomyces spinoverrucosus, for instance, has been isolated from marine sediments, including a mudflat on a small Bahamas island (strain SNB-032) and strain SNB-048 nih.govacs.org. This strain produces monomeric bohemamines, such as this compound, this compound B, 5-chloro-bohemamine C, and 5-bromo-bohemamine C, alongside dimeric analogues like dibohemamines A–C nih.govresearchgate.net. Additionally, Streptomyces spinoverrucosus has been found to produce spithioneines A and B, which are this compound-type pyrrolizidine (B1209537) alkaloids incorporating an ergothioneine (B1671048) moiety acs.org.

Another significant marine-derived strain is Streptomyces sp. CPCC 200497, which has yielded new pyrrolizidine alkaloids, including bohemamines J–N, and dimeric dibohemamines D–F researchgate.netacs.orgnih.govresearchgate.netnih.gov. Furthermore, a quinoxalinone-bohemamine hybrid compound, quinohemanine, has been isolated from Streptomyces sp. CPCC 200497 nih.govresearchgate.net. Streptomyces sp. TP-A0873, isolated from deep-sea water in Toyama Bay, Japan, is also a known producer of bohemamines, antimycins, and alkylated butenolides nih.govresearchgate.net.

Cultivation strategies for these marine strains often involve complex nutrient media. For optimal growth and metabolite production, specific fermentation parameters are meticulously controlled. For example, Streptomyces spinoverrucosus is typically incubated for 7–14 days at 27°C with agitation at 220 rpm . Neutral to slightly alkaline conditions (pH 7.0–7.5) are considered optimal, and high oxygen transfer rates enhance metabolite synthesis . Preliminary trials suggest that glycerol (B35011) and ammonium (B1175870) nitrate (B79036) can significantly impact yield when used as carbon and nitrogen sources, respectively .

Terrestrial Streptomyces strains also contribute to the natural production of this compound. Streptomyces sp. UMA-044, isolated from catfish pond sediments, produces this compound as a secondary metabolite during fermentation . This strain has demonstrated successful scaled fermentation, yielding crude extract after solvent extraction . Another terrestrial strain, Streptomyces sp. CB02009, has shown activated this compound biosynthesis through a ribosome engineering approach researchgate.netsecondarymetabolites.org.

The following table summarizes key fermentation parameters for this compound production from selected Streptomyces strains:

| Parameter | Streptomyces spinoverrucosus | Streptomyces sp. UMA-044 |

| Medium | Marine broth (unspecified) | Starch-casein broth |

| Incubation Time | 7–14 days | 7 days |

| Temperature | 27°C | 27°C |

| Agitation | 220 rpm | 220 rpm |

| Culture Volume | 150 mL/flask | 150 mL/flask |

| Optimal pH | 7.0–7.5 | Not specified |

| Oxygen Transfer | High rates | Not specified |

| Carbon/Nitrogen | Glycerol/Ammonium nitrate | Soluble starch/Casein |

| Crude Extract Yield | Not specified | 3.1 g (from 6 L culture) |

The isolation and purification of this compound and its analogues from microbial extracts involve a combination of chromatographic and spectroscopic techniques. Post-fermentation, the culture broth is typically filtered, and the filtrate is subjected to sequential solvent extraction, often with ethyl acetate (B1210297) (EtOAc) . The residual biomass can be further extracted with methanol (B129727) (MeOH), followed by EtOAc partitioning .

The concentrated EtOAc extract is then purified using various chromatographic methods. Silica gel column chromatography and reversed-phase column chromatography are commonly employed . Final purification steps often utilize gradient elution with solvent mixtures such as chloroform-methanol or ethyl acetate-hexane . Classical column chromatography with Sephadex LH-20 and ammonia-neutralized silica, as well as analytical and preparative HPLC techniques with normal phase systems containing aqueous ammonia, have also been reported for the isolation of this compound from complex mixtures researchgate.netnih.govsemanticscholar.org. Molecular networking, an approach that organizes MS/MS data based on chemical similarity, serves as a powerful complement to traditional dereplication strategies for identifying known compounds from complex biological extracts researchgate.net.

Structural elucidation of isolated this compound compounds and their derivatives relies heavily on detailed spectroscopic analysis. Techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D), High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and Circular Dichroism (CD) spectra nih.govacs.orgresearchgate.netacs.orgacs.orgnih.govnih.gov. These methods confirm the bicyclic pyrrolizidine core, the presence of an α,β-unsaturated ketone, and amide groups, as well as structural variations like halogenation or the incorporation of other moieties acs.org.

Producer Microorganism Identification and Cultivation Strategies

Semi-Synthetic and Total Synthetic Approaches to this compound and its Analogs

Beyond natural product isolation, chemical synthesis offers pathways to obtain this compound and to create novel analogs with modified structures and potentially enhanced properties.

Semi-synthetic approaches to this compound derivatives are particularly notable, especially for the formation of dimeric analogues. Dibohemamines, such as dibohemamines A–C, are synthesized non-enzymatically by reacting monomeric this compound with formaldehyde (B43269) under mild conditions (e.g., 25°C, pH 7.0) nih.govresearchgate.netsmolecule.comnih.gov. This dimerization process is facilitated by endogenous formaldehyde present in the cultures of producer strains like Streptomyces spinoverrucosus . The reaction typically proceeds in aqueous-organic biphasic systems to avoid denaturation of labile functional groups .

The diversity of dimeric analogues can be expanded by utilizing various aryl and alkyl aldehydes (e.g., benzaldehyde, acetaldehyde) in place of formaldehyde, although formaldehyde remains the most effective for generating the dithis compound series researchgate.netnih.gov. This strategy has been exploited to generate a small library of dimeric and monomeric this compound analogues for biological evaluation nih.gov.

Total synthesis methods have also been developed to construct this compound and its derivatives from simpler organic compounds through multi-step reactions smolecule.comacs.org. For instance, the absolute configuration of certain this compound analogues, such as NP25302, has been determined through total synthesis acs.org.

Beyond dimerization, this compound can undergo other chemical reactions for structural modification, including oxidation, reduction, and substitution . Oxidation reactions can be carried out using agents like potassium permanganate (B83412) and chromium trioxide, while reduction reactions may employ sodium borohydride (B1222165) and lithium aluminum hydride . Substitution reactions can introduce new functional groups into the this compound molecule using reagents such as alkyl halides and acyl chlorides . Amidation reactions are also known to lead to various this compound derivatives smolecule.com. Furthermore, chimeric derivatives can be synthesized through a natural product chimera strategy, as seen with bohemamines J–N, which possess chimeric skeletons derived from this compound A and other compounds like phenylacetaldehyde (B1677652) researchgate.netresearchgate.net.

Total Synthesis Design and Implementation Methodologies

Total synthesis methods have been developed to construct this compound and its derivatives from simpler organic compounds through multi-step reactions. smolecule.com The biosynthesis of bohemamines involves a coordinated action of enzymes, including a nonribosomal peptide synthetase (BhmJ), a Baeyer-Villiger monooxygenase (BhmK), and a methyltransferase (BhmG). researchgate.netchemrxiv.org BhmJ and BhmK are responsible for forming the pyrrolizidine core, while BhmG catalyzes C-methylation. The 9-methyl group of bohemamines originates from the non-proteinogenic amino acid (2S,5S)-5-methylproline. researchgate.netchemrxiv.org

Structural Elucidation of Novel this compound-Type Alkaloids

The structural elucidation of this compound and its novel analogs relies heavily on advanced spectroscopic techniques and detailed analysis of their monomeric and dimeric forms.

Advanced Spectroscopic Analysis for Structure Determination (e.g., NMR, HRESIMS, Circular Dichroism)

Advanced spectroscopic methods are crucial for determining the intricate structures of this compound-type alkaloids:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR spectroscopy are extensively used to identify and assign carbon and proton signals, providing information about the connectivity and functional groups within the molecule. nih.govacs.orgacs.orgnih.gov For example, 13C NMR data helped in suspecting the dimeric nature of dithis compound A due to fewer carbon signals than expected for its molecular formula. nih.gov COSY and HMBC correlations are vital for establishing the connectivity of atoms and confirming the pyrrolizidine core and side chain structures. nih.govacs.orgacs.org NOE correlations are used to determine relative configurations. acs.orgacs.orgnih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS is employed to determine the precise molecular formula of this compound and its derivatives by providing accurate mass measurements of their protonated molecules. nih.govacs.orgacs.orgnih.gov

Circular Dichroism (CD) Spectroscopy: CD spectra are utilized to determine the absolute configuration of chiral this compound structures. The octant rule for cyclopentenone has been applied, where positive Cotton effects at specific wavelengths (e.g., 337 nm for n–π* transition) suggest a consistent absolute configuration with known bohemamines. nih.govacs.org

Characterization of Monomeric and Dimeric this compound Structures

This compound exists in both monomeric and dimeric forms, each with distinct structural characteristics:

Monomeric this compound Structures: Monomeric bohemamines, such as this compound B and 5-Cl/5-Br-bohemamine C, are characterized by a bicyclic pyrrolizidine core with an α,β-unsaturated ketone and an amide group. Variations often occur at the C-5 position due to halogenation or the presence of a methyl group. Monomeric bohemamines generally lack cytotoxicity. mushroomlab.cn

Dimeric this compound Structures: Dimeric bohemamines, like dibohemamines A–C, are formed by the non-enzymatic coupling of two monomeric units, typically via a methylene (B1212753) bridge at the C-2 positions. nih.gov These dimeric forms have a molecular weight approximately double that of the monomers and exhibit similar UV and NMR data to their monomeric counterparts, with additional signals confirming the methylene bridge. nih.gov Dimeric bohemamines, such as dibohemamines B and C, have shown significant cytotoxicity against cancer cell lines, unlike their monomeric precursors. nih.govmushroomlab.cnmdpi.com

Biosynthetic Pathways and Genetic Regulation of Bohemamine

Elucidation of the Bohemamine Biosynthetic Gene Cluster (bhm BGC)

The biosynthetic gene cluster (bhm BGC) responsible for this compound production has been identified and characterized in Streptomyces sp. CB02009. This cluster comprises 17 genes, which encode for nonribosomal peptide synthetases (NRPSs), various tailoring enzymes, precursor biosynthetic protein complexes, and regulatory and resistance proteins. The activation of this bhm BGC, which is often silent under standard laboratory conditions, was achieved in Streptomyces sp. CB02009 through a ribosome engineering approach. The bhm BGC spans approximately 28.788 kilobase pairs (kbp) within the Streptomyces sp. CB02009 genome.

Identification and Functional Characterization of Key Biosynthetic Enzymes

The biosynthesis of the this compound core and its subsequent modifications involves the coordinated action of several key enzymes.

BhmJ is a crucial nonribosomal peptide synthetase (NRPS) involved in the formation of the pyrrolizidine (B1209537) core of bohemamines. This enzyme contains two distinct modules that are predicted to incorporate specific amino acid precursors, namely serine and methyl-proline. Experimental evidence, such as the inactivation of the bhmJ gene, has demonstrated its essential role, leading to the complete cessation of this compound production in mutant strains.

BhmK functions as a Baeyer-Villiger monooxygenase (BVMO) and plays a critical role in shaping the pyrrolizidine core structure. This enzyme is responsible for catalyzing the ring expansion and contraction of indolizidine intermediates, a key step in forming the characteristic pyrrolizidine scaffold. The gene encoding BhmK (bhmK) is transcriptionally coupled with bhmJ, indicating a close functional relationship in the biosynthetic pathway. BhmK shares high sequence identity with other reported BVMOs involved in pyrrolizidine formation, such as PxaB, LgnC, AzeC, and LpiC.

The methyltransferase BhmG is specifically responsible for the C-7 methylation of the this compound pyrrolizidine core. This tailoring enzyme adds one of the two unusual methyl groups found in bohemamines. Similar to BhmJ and BhmK, the functional significance of BhmG has been confirmed through gene inactivation studies, where its disruption resulted in the absence of methylated this compound derivatives.

Genetic and Metabolic Regulation of this compound Production

The production of bohemamines is subject to both genetic and metabolic regulation, characteristic of secondary metabolite biosynthesis in Streptomyces. The bhm BGC itself contains regulatory proteins that govern its expression. Many biosynthetic gene clusters in actinomycetes, including the bhm BGC, are often "silent" under standard laboratory culture conditions, meaning they are not actively expressed. Techniques like ribosome engineering have been successfully employed to activate these silent BGCs and enhance the production of bohemamines.

Beyond cluster-specific regulation, global regulatory mechanisms in Streptomyces can influence secondary metabolism. These include the action of transcriptional activators, such as those belonging to the Streptomyces antibiotic regulatory protein (SARP) family, and various bacterial hormones like A-factor and SCB1. Furthermore, the availability of primary metabolites, which serve as building block precursors, significantly impacts secondary metabolism. For instance, central carbon metabolites like acetyl-CoA are crucial for the biosynthesis of various natural products, including polyketides, and their availability can directly influence the metabolic flux towards this compound production. Regulatory elements like PAS-LuxR family regulators can also influence secondary metabolic processes by sensing extracellular environmental changes and affecting the transcription of functional genes.

Molecular Mechanisms of Bohemamine S Biological Activity

Investigation of Cellular and Subcellular Molecular Targets

Bohemamine's biological actions are initiated through its interaction with various cellular and subcellular components.

This compound has been reported to target specific proteins and enzymes that are crucial for cell proliferation and apoptosis. researchgate.net While the precise, named protein and enzyme targets directly bound and modulated by this compound for its biological activity are not extensively detailed in current literature, research into its biosynthesis reveals the involvement of specific enzymatic machinery. The formation of the pyrrolizidine (B1209537) core and its subsequent methylation, key steps in this compound biosynthesis, are mediated by a coordinated action of enzymes including nonribosomal peptide synthetase BhmJ, Baeyer-Villiger monooxygenase BhmK, and methyltransferase BhmG. researchgate.netnih.govmdpi.comresearchgate.net This highlights the intricate enzymatic processes associated with the compound itself.

A significant aspect of this compound's mechanism of action involves its interference with the DNA replication process. This interference can lead to downstream cellular consequences, including cell cycle arrest and apoptosis in cancer cells. DNA replication is a highly regulated process involving various enzymes, such as DNA polymerases and topoisomerases (Type I and Type II), which manage DNA unwinding, synthesis, and topological challenges. wikipedia.orgnih.govresearchgate.netwikipedia.orgmdpi.com Inhibitors of these enzymes can cause DNA breaks and replication fork stress, ultimately impeding cell division. researchgate.netnih.govwikipedia.orgscispace.combiorxiv.orgmdpi.com While the specific enzymatic targets (e.g., DNA gyrase, topoisomerase, or DNA polymerase) through which this compound interferes with DNA replication are not explicitly defined, its observed effect on this fundamental process underscores its potential as a cytotoxic agent.

Modulation of Key Biological Pathways in Experimental Models

Beyond direct molecular targeting, this compound modulates several critical biological pathways, contributing to its observed cellular effects in experimental models.

This compound has been shown to induce cell cycle arrest and apoptosis, particularly in cancer cells. The dimeric derivatives, dibohemamines B and C, have demonstrated potent cytotoxic effects against the non-small cell lung cancer (NSCLC) cell line A549, with half-maximal inhibitory concentration (IC50) values of 0.140 µM and 0.145 µM, respectively. researchgate.net

Cell cycle arrest is a crucial mechanism by which cells halt their progression through the cell cycle in response to stress or damage, often at checkpoints such as G1/S or G2/M. biorxiv.orgub.eduembopress.orgxiahepublishing.comresearchgate.net This process involves the regulation of cyclin-dependent kinases (CDKs), cyclins, and tumor suppressor proteins like retinoblastoma protein (pRb) and p21. ub.eduembopress.orgxiahepublishing.com If the damage is irreparable or the arrest is prolonged, cells can trigger apoptosis, a programmed cell death pathway. scispace.comresearchgate.netresearchgate.netmdpi.comcam.ac.ukmdpi.comfrontiersin.org Apoptosis typically involves the activation of a cascade of proteases known as caspases, and can be initiated through intrinsic (mitochondrial) or extrinsic pathways, often regulated by proteins like p53, Bax, and Bcl-2. scispace.commdpi.comcam.ac.ukmdpi.com The induction of cell cycle arrest and apoptosis by this compound suggests its ability to disrupt these tightly regulated cellular processes, leading to the elimination of aberrant cells.

This compound derivatives have been associated with antioxidant properties, primarily through their capacity to inhibit oxidative stress. researchgate.net Certain chimeric derivatives of this compound have also exhibited significant antioxidant activity. researchgate.netresearchgate.net

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them. mdpi.comxiahepublishing.commdpi.com Cells employ various antioxidant defense systems, with the nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway being a master regulator. mdpi.comresearchgate.netnih.govmdpi.comfrontiersin.orgfrontiersin.org Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and undergoes degradation. mdpi.comresearchgate.netnih.govfrontiersin.orgfrontiersin.org However, in response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and forms a heterodimer with small Maf proteins. researchgate.netfrontiersin.orgfrontiersin.org This complex then binds to the ARE in the promoters of target genes, activating the transcription of numerous antioxidant and phase II detoxification enzymes. mdpi.comnih.govmdpi.comfrontiersin.orgfrontiersin.org These enzymes include heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), glutathione (B108866) peroxidase (GSH-Px), superoxide (B77818) dismutase (SOD), and catalase (CAT), all of which play vital roles in neutralizing ROS and mitigating oxidative damage. mdpi.commdpi.comxiahepublishing.commdpi.comfrontiersin.orgnih.govnih.gov The link between this compound derivatives and antioxidant properties suggests their potential involvement in modulating these protective pathways.

Monomeric Bohemamines were initially recognized for their ability to inhibit LFA-1/ICAM-1 adhesion. researchgate.netnih.govharvard.edu The interaction between LFA-1, a β2 integrin expressed on leukocytes, and its ligand ICAM-1, expressed on endothelial and other cells, is a critical step in various immune and inflammatory responses. mdpi.comresearchgate.netresearchgate.netmdpi.comnih.govharvard.edupreprints.orgresearchgate.nete-century.us This interaction facilitates leukocyte adhesion to the endothelium, their extravasation from blood vessels to sites of inflammation, and the formation of immunological synapses crucial for T-cell activation. researchgate.netresearchgate.netmdpi.comresearchgate.net

Disruptions in LFA-1/ICAM-1 interactions are implicated in autoimmune diseases and chronic inflammatory conditions. researchgate.netresearchgate.net Inhibitors of this adhesion pathway are therefore of therapeutic interest for modulating immune responses and inflammation. nih.govresearchgate.net While the specific molecular mechanism by which monomeric Bohemamines inhibit this interaction is not fully elucidated, their capacity to interfere with this key cell adhesion pathway highlights their potential in regulating inflammatory processes.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 175270 |

| This compound B | 11994823 |

| Dithis compound B | N/A |

| Dithis compound C | N/A |

| LFA-1 (protein complex) | N/A |

| ICAM-1 (protein) | N/A |

| Nrf2 (protein) | N/A |

| Keap1 (protein) | N/A |

| HO-1 (protein) | N/A |

| NQO1 (protein) | N/A |

| GSH-Px (protein) | N/A |

| SOD (protein) | N/A |

| CAT (protein) | N/A |

Table 1: Key Compounds and Their PubChem CIDs

Structure Activity Relationship Sar Studies of Bohemamine and Its Analogs

Impact of Pyrrolizidine (B1209537) Core Modifications on Biological Potency

The pyrrolizidine core forms the fundamental scaffold of bohemamine and its derivatives. Early studies established that monomeric bohemamines, despite their ability to inhibit LFA-1/ICAM-1 adhesion, exhibited no significant cytotoxicity against various cancer cell lines. metabolomicsworkbench.orgnih.gov This observation underscored that the intact monomeric pyrrolizidine core, in its isolated form, does not confer cytotoxic properties.

In contrast, the most striking impact on biological potency arises from modifications that lead to the dimerization of the pyrrolizidine core. The formation of dimeric bohemamines, such as dibohemamines, fundamentally alters the biological profile, transforming inactive monomers into highly potent cytotoxic agents. metabolomicsworkbench.orgnih.govnih.gov This suggests that the spatial arrangement and increased molecular complexity resulting from the linkage of two pyrrolizidine units are critical for inducing cytotoxicity. The biosynthesis of the this compound pyrrolizidine core itself involves complex enzymatic machinery, including nonribosomal peptide synthetases (NRPSs) like BhmJ and Baeyer-Villiger monooxygenases like BhmK, highlighting the intricate natural design of this core structure.

Influence of Methylation Patterns and Other Substituent Groups on Bioactivity

The presence and positioning of various substituent groups, including methylation patterns, significantly influence the bioactivity of this compound and its analogs. Research has identified several monomeric this compound analogs with structural variations at the C-5 position. For instance, this compound B features a methyl group at C-5. metabolomicsworkbench.org Halogenation at this position, as seen in 5-Cl-bohemamine C and 5-Br-bohemamine C, enhances the electrophilic reactivity of the molecule. metabolomicsworkbench.org

Furthermore, studies on dimeric this compound derivatives have shown that the incorporation of diverse substituents, such as hydroxyl and nitrobenzene (B124822) groups, can impact their bioactivity. metabolomicsworkbench.org Specifically, certain dimeric forms incorporating hydroxyl groups have demonstrated enhanced biological activity, particularly cytotoxicity. metabolomicsworkbench.org Conversely, some this compound derivatives, like spithioneines A and B, which possess an ergothioneine (B1671048) moiety, have been found to lack cytotoxicity, indicating that not all modifications or additional groups lead to enhanced or even retained cytotoxic effects.

Effect of Dimerization on Efficacy and Selectivity

The most profound and well-documented aspect of this compound's SAR is the dramatic impact of dimerization on its efficacy and selectivity, particularly regarding cytotoxicity. Monomeric bohemamines are largely devoid of cytotoxic activity. metabolomicsworkbench.orgnih.gov However, dimeric derivatives, notably dibohemamines A–C, exhibit potent cytotoxic effects. metabolomicsworkbench.orgnih.govnih.gov

This dimerization is a non-enzymatic process, occurring via a methylene (B1212753) bridge formed by formaldehyde-mediated coupling of two this compound monomers under mild conditions. metabolomicsworkbench.orgnih.govnih.gov The presence of endogenous formaldehyde (B43269) in Streptomyces spinoverrucosus cultures facilitates this in situ dimerization, yielding compounds with significantly enhanced cytotoxicity. metabolomicsworkbench.org

Detailed studies have highlighted the differential activity among dimeric forms:

Dithis compound A , a homodimer, was found to be inactive, with an IC₅₀ value greater than 24 µM. metabolomicsworkbench.org

In stark contrast, Dithis compound B and Dithis compound C demonstrated remarkable potency against the non-small cell lung cancer (NSCLC) A549 cell line. metabolomicsworkbench.orgnih.govnih.gov

The cytotoxic efficacy of these dimeric compounds is summarized in the table below:

| Compound | Cell Line | IC₅₀ (µM) |

| Dithis compound A | A549 | >24 |

| Dithis compound B | A549 | 0.140 |

| Dithis compound C | A549 | 0.145 |

This striking difference in activity between the homodimer (dithis compound A) and the potent heterodimers (dibohemamines B and C) underscores the critical role of specific structural configurations within the dimeric architecture for optimal biological efficacy. The enhanced cytotoxicity of these dimeric forms suggests their potential as lead compounds for anticancer therapeutic development. metabolomicsworkbench.org

Rational Design and Synthesis of Derivatives for SAR Probing

The unique non-enzymatic dimerization mechanism of bohemamines has been leveraged for the rational design and semi-synthetic derivatization of new analogs to further probe their SAR. Researchers have exploited the formaldehyde-mediated coupling reaction to generate a small library of this compound analogs. nih.gov

This approach involves reacting monomeric bohemamines with various aryl and alkyl aldehydes under mild conditions. metabolomicsworkbench.orgnih.gov By systematically introducing different aldehyde precursors, scientists can create a diverse array of dimeric and monomeric derivatives with varied substituent groups and linkages. This strategy allows for a targeted investigation into how specific structural changes, such as the nature of the bridging unit or the incorporation of new functional groups, influence the biological activity, including cytotoxicity. The ability to generate such a library provides a robust platform for comprehensive SAR studies, aiming to identify compounds with enhanced potency, improved selectivity, or novel mechanisms of action. nih.gov

Preclinical Pharmacological Research Paradigms for Bohemamine

In Vitro Efficacy Evaluation in Disease Models

In vitro studies provide foundational insights into the biological activity of bohemamine and its analogs, allowing for the assessment of their effects at the cellular and molecular levels.

Cell Line-Based Cytotoxicity Assays (e.g., Non-Small Cell Lung Cancer, HepG2)

Monomeric bohemamines, such as this compound B and 5-Cl/5-Br-bohemamine C, have been identified as LFA-1/ICAM-1 adhesion inhibitors but generally lack significant cytotoxicity against cancer cell lines. In contrast, dimeric derivatives, known as dibohemamines, have demonstrated potent cytotoxic effects. nih.gov

Dibohemamines B and C, isolated from a marine-derived Streptomyces spinoverrucosus, exhibited nanomolar (nM) cytotoxicity against the non-small cell lung cancer (NSCLC) cell line A549. nih.govnih.gov Specifically, dithis compound B showed an IC₅₀ value of 0.140 µM, and dithis compound C had an IC₅₀ of 0.145 µM against A549 cells. nih.govmdpi.com Further studies on other dimeric analogs, dibohemamines D, E, and F, isolated from Streptomyces sp. CPCC 200497, also revealed cytotoxic activity. researchgate.netacs.orgacs.org Dithis compound F displayed potent cytotoxicity against both A549 and HepG2 (human liver hepatocellular carcinoma) cell lines, with IC₅₀ values of 1.1 µM and 0.3 µM, respectively. researchgate.netacs.orgacs.orgnih.gov Dibohemamines D and E showed moderate cytotoxicity against these same cell lines. researchgate.netacs.orgacs.org

A quinoxalinone-bohemamine hybrid compound, quinohemanine, also exhibited moderate cytotoxicity against the HepG2 cancer cell line. nih.govresearchgate.netmdpi.com

The following table summarizes key cytotoxicity findings for this compound derivatives:

| Compound | Cell Line (Disease Model) | IC₅₀ (µM) | Reference |

| Dithis compound B | A549 (Non-Small Cell Lung Cancer) | 0.140 | nih.govmdpi.com |

| Dithis compound C | A549 (Non-Small Cell Lung Cancer) | 0.145 | nih.govmdpi.com |

| Dithis compound F | A549 (Non-Small Cell Lung Cancer) | 1.1 | researchgate.netacs.orgacs.orgnih.gov |

| Dithis compound F | HepG2 (Human Liver Hepatocellular Carcinoma) | 0.3 | researchgate.netacs.orgacs.orgnih.gov |

| Quinohemanine | HepG2 (Human Liver Hepatocellular Carcinoma) | 65.9 | mdpi.com |

Target-Specific Biochemical and Cell-Based Assays

This compound exerts its effects through various mechanisms, including targeting specific proteins and enzymes involved in cellular processes. The compound is understood to interfere with the DNA replication process, which can lead to cell cycle arrest and apoptosis in cancer cells. Studies on this compound and its derivatives indicate their ability to bind to proteins and enzymes, modulating their activity, which is crucial for understanding their pharmacological effects. smolecule.com

The biosynthesis of bohemamines involves a coordinated action of enzymes, including nonribosomal peptide synthetase BhmJ, Baeyer-Villiger monooxygenase BhmK, and methyltransferase BhmG, which are responsible for the formation of the pyrrolizidine (B1209537) core and its methylation. mdpi.comchemrxiv.orgchemrxiv.orgresearchgate.net This intricate enzymatic machinery highlights the complex biochemical pathways associated with these compounds.

Assessment of Antimicrobial Properties (e.g., antibacterial, antifungal, antimalarial potential)

Research has explored the antimicrobial potential of this compound and its derivatives. While some this compound-type pyrrolizidine alkaloids, such as spithioneines A and B, showed no antibacterial activity against Pseudomonas aeruginosa and Bacillus subtilis, other derivatives have demonstrated such properties. acs.orgnih.gov For instance, legoncarbamate, a this compound derivative, displayed antibacterial activity against E. coli ATCC 25922 with a Minimum Inhibitory Concentration (MIC) value of 3.1 µg/mL. researchgate.netnih.gov

Furthermore, some studies suggest that this compound and its analogs may possess antimalarial properties, with scientists investigating their mechanism of action against the malaria parasite and their potential as lead compounds for developing new antimalarial drugs. smolecule.comresearchgate.net

In Vivo Model Investigations in Preclinical Settings (Non-Human Organisms)

In vivo studies are a critical component of preclinical research, providing insights into the efficacy and behavior of compounds within a living organism.

Efficacy Assessment in Animal Models of Disease

While the provided search results highlight the general importance of efficacy assessment in animal models for drug development, specific detailed findings on the efficacy of this compound or its direct derivatives in animal models of disease were not extensively documented. Preclinical animal studies are considered an integral part of drug development programs to demonstrate efficacy and safety. ontosight.ainih.gov These studies are designed based on the pharmacology of the drug and the specific disease condition being investigated. nih.gov The absence of specific animal model efficacy data for this compound in the provided search results suggests that such detailed in vivo studies might be limited or not yet widely published in the context of the specific queries.

Preclinical Pharmacokinetic and Pharmacodynamic Characterization Studies

Pharmacokinetic (PK) and pharmacodynamic (PD) characterization studies are essential in preclinical settings to understand how a compound is absorbed, distributed, metabolized, and excreted (PK), and how it affects the body (PD). ontosight.ainih.govnih.govmsdvetmanual.com These studies in non-human organisms help predict drug behavior in humans and inform dosage regimens for future clinical trials. nih.govresearchgate.net

Advanced Research Methodologies and Theoretical Approaches in Bohemamine Research

Genomic and Proteomic Profiling of Producer Organisms for Metabolite Discovery

Genomic and proteomic profiling are pivotal in identifying and characterizing the microbial producers of bohemamine and related pyrrolizidine (B1209537) alkaloids (PAs). Bohemamines are primarily biosynthesized by actinobacteria, notably species within the Streptomyces genus, including marine-derived Streptomyces spinoverrucosus, terrestrial Streptomyces sp. UMA-044, Streptomyces sp. CT37, and Streptomyces sp. CB02009 nih.govresearchgate.netnih.govug.edu.ghresearchgate.netchemrxiv.org.

Bioinformatics analysis has indicated that biosynthetic gene clusters (BGCs) responsible for PA-like metabolites are broadly distributed across bacterial genomes nih.govug.edu.gh. Initial draft genome sequencing of Streptomyces sp. TP-A0873, a known this compound producer, revealed the presence of at least 14 gene clusters for polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS), although specific this compound BGCs were not immediately identified nih.govresearchgate.netasm.orgnig.ac.jp. More recent investigations have successfully identified and characterized the bhm gene cluster in Streptomyces sp. CB02009. This cluster involves a coordinated action of key enzymes: nonribosomal peptide synthetase (NRPS) BhmJ, Baeyer-Villiger monooxygenase BhmK, and methyltransferase BhmG, all essential for this compound biosynthesis researchgate.netchemrxiv.org.

Genomic scanning strategies have been developed to assess the potential of PA metabolite production in microbial culture collections, particularly by identifying strains containing key Baeyer-Villiger (BV) enzymes, which are implicated in the final steps of PA ring formation nih.govug.edu.gh. This genomic approach, combined with analytical techniques such as high-resolution mass spectrometry (HR-MS), nuclear magnetic resonance (NMR), SMART 2.0 technology, and Global Natural Products Social Molecular Networking (GNPS) analysis, has facilitated the identification and characterization of this compound derivatives, including new compounds like legoncarbamate nih.govug.edu.gh. Furthermore, ribosome engineering has emerged as a rapid and cost-effective strategy to activate silent BGCs in microorganisms, leading to the discovery and production of bohemamines in strains like Streptomyces sp. CB02009 researchgate.netchemrxiv.org.

Table 1: Key Enzymes and Precursors in this compound Biosynthesis

| Enzyme/Precursor | Role in this compound Biosynthesis | Producer Organism (Example) | Reference |

| BhmJ (NRPS) | Forms the pyrrolizidine core | Streptomyces sp. CB02009 | researchgate.netchemrxiv.org |

| BhmK (BVMO) | Forms the pyrrolizidine core | Streptomyces sp. CB02009 | researchgate.netchemrxiv.org |

| BhmG (Methyltransferase) | Methylation at C-7 position | Streptomyces sp. CB02009 | researchgate.netchemrxiv.org |

| (S)-5-methyl-proline | Precursor for the 9-methyl group | Streptomyces sp. CB02009 | researchgate.netchemrxiv.org |

| Dehydroalanine | Proposed precursor for core | Streptomyces sp. CB02009 | nih.gov |

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling, including techniques like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) analysis, are indispensable tools in this compound research.

Density Functional Theory (DFT): DFT calculations are extensively used for structural elucidation and understanding reaction mechanisms. For instance, DFT has been applied to determine the structures of new this compound derivatives like spithioneines A and B, as well as other related natural products such as mirubactins researchgate.netacs.orgnih.gov. Beyond structural assignments, DFT studies have investigated the proposed biotransformation of this compound D into co-occurring marine natural products like spinoxazine B. These studies explore the mechanisms of thermal conversions and photochemical reactions, providing insights into the biosynthetic pathways and potential chemical transformations of this compound derivatives acs.orgablesci.comnih.govorcid.org. DFT is also crucial for confirming absolute stereochemistry by comparing measured and calculated Electronic Circular Dichroism (ECD) spectra, as demonstrated in the case of legoncarbamate nih.govug.edu.gh.

Quantitative Structure-Activity Relationship (QSAR) Analysis: QSAR models are employed to establish quantitative relationships between the physicochemical and structural properties of compounds and their biological activities. While specific QSAR studies directly on this compound's detailed biological activities are not extensively detailed in the provided literature, QSAR is a broadly applied methodology in natural product research to predict and optimize the activity of drug candidates science.govresearchgate.netnih.govmdpi.comjbclinpharm.org. By analyzing molecular descriptors, QSAR can identify key structural features that influence activity, thereby guiding the rational design of new derivatives with improved properties researchgate.netnih.govmdpi.com. This approach can help in understanding how modifications to the this compound scaffold might impact its biological effects, such as antioxidant activity researchgate.net.

High-Throughput Screening and Assay Development for this compound Lead Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries for specific biological targets. In the context of this compound research, HTS is combined with analytical characterization techniques like LC-MS and NMR profiling to identify bioactive metabolites from marine-derived bacteria acs.org.

The primary objective of HTS assays is to identify "leads"—compounds with promising biological activity—and to provide a basis for their subsequent optimization bmglabtech.com. This process involves several key steps: preparing samples and compound libraries, establishing methods suitable for laboratory automation, configuring robotic workstations, and efficiently acquiring and handling large datasets bmglabtech.com.

Assay development is a critical prerequisite for effective HTS. This involves creating robust, high-precision assays that can be scaled for screening and lead optimization cellectricon.comlead-discovery.deeatris.eu. These assays can be biochemical, phenotypic, or cell-based, designed to detect specific interactions or cellular responses relevant to the desired biological activity lead-discovery.de. For this compound, assay development would focus on identifying its potential as a therapeutic agent by screening for activities such as antibacterial effects, as observed with legoncarbamate, a this compound derivative nih.govug.edu.gh.

Isotopic Labeling and Metabolic Tracing Studies for Pathway Elucidation

Isotopic labeling and metabolic tracing studies are indispensable for elucidating the complex biosynthetic pathways of natural products like this compound. This methodology involves incorporating stable isotopes (e.g., ¹³C, ¹⁵N) into precursor molecules, which then act as "molecular tags" to track the fate and transformations of these molecules within biological systems silantes.comresearchgate.netisotope.com.

By feeding isotopically labeled precursors to producer organisms, researchers can trace the atoms through the biosynthetic cascade, identifying intermediates and the specific enzymatic steps involved. For bohemamines, metabolic tracing studies have revealed crucial insights into the origin of their unusual methyl groups. Specifically, the 9-methyl group of bohemamines has been shown to originate from the non-proteinogenic amino acid (2S,5S)-5-methylproline, which is directly incorporated into the this compound structure researchgate.netchemrxiv.orgresearchgate.net. This type of detailed pathway elucidation is critical for understanding the natural synthesis of these compounds and for potential future efforts in metabolic engineering or synthetic biology to enhance production or create novel analogs.

Table 2: Key Precursors and Their Origin in this compound Biosynthesis

| Precursor/Moiety | Origin/Incorporation | Method of Elucidation (Implied) | Reference |

| Pyrrolizidine Core | Nonribosomal peptide synthetase (NRPS) pathway from (S)-5-methyl-proline and dehydroalanine | Genomic/Proteomic Profiling, Isotopic Tracing | nih.govresearchgate.netchemrxiv.org |

| 9-methyl group | (2S,5S)-5-methylproline | Isotopic Labeling, Metabolic Tracing | researchgate.netchemrxiv.orgresearchgate.net |

| C-7 methylation | Methyltransferase BhmG | Genomic/Proteomic Profiling | researchgate.netchemrxiv.org |

Future Perspectives and Research Trajectories

Elucidation of Remaining Undiscovered Biosynthetic Pathway Details

Significant progress has been made in unraveling the biosynthetic pathway of bohemamine, a bacterial alkaloid characterized by its pyrrolizidine (B1209537) core and unusual methyl groups. researchgate.netchemrxiv.org Key enzymatic players identified include the non-ribosomal peptide synthetase (NRPS) BhmJ, the Baeyer-Villiger monooxygenase (BVMO) BhmK, and the methyltransferase BhmG. researchgate.netchemrxiv.org BhmJ and BhmK are collectively responsible for the formation of the core pyrrolizidine structure, while BhmG mediates the methylation at the C-7 position. researchgate.netchemrxiv.org Furthermore, the 9-methyl group of bohemamines has been traced to a non-proteinogenic amino acid, (2S,5S)-5-methylproline. researchgate.netchemrxiv.org

Despite these advancements, the biosynthetic origin of microbial pyrrolizidine alkaloids, including bohemamines, remains less comprehensively explored compared to their plant-derived counterparts. mdpi.comnih.gov Further detailed genomic analysis is anticipated to reveal additional biosynthetic genes and mechanisms that are yet to be fully understood. asm.org The complexity of this compound biosynthesis is further highlighted by the observation of non-enzymatic steps, such as the dimerization of monomeric bohemamines with formaldehyde (B43269) to form dibohemamines. researchgate.netnih.gov This suggests that the complete pathway may involve a combination of enzymatic and spontaneous reactions, warranting further investigation into these intricate late-stage processes. nih.govscispace.com

Applications of this compound Biosynthetic Enzymes as Biocatalysts in Organic Synthesis

The enzymes involved in this compound biosynthesis represent a valuable resource for biocatalysis in organic synthesis. Biocatalysis, which utilizes natural catalysts like enzymes, offers a sustainable and efficient approach to chemical transformations, characterized by high specificity, efficiency, and the ability to operate under mild conditions. hilarispublisher.comnih.govnih.govresearchgate.net

Enzymes such as NRPSs, PKSs, and BVMOs, which are integral to this compound production, possess unique catalytic capabilities. researchgate.netchemrxiv.orgmdpi.comnig.ac.jpnih.govresearchgate.net For instance, the BVMO BhmK has been shown to catalyze a crucial ring expansion/contraction of indolizidine intermediates, significantly contributing to the understanding of alkaloid biosynthesis. chemrxiv.org These enzymes can be leveraged for diverse applications in organic synthesis due to their exceptional control over reaction outcomes, leading to high stereo-, regio-, and chemoselectivity. nih.govnih.gov

Future research will likely focus on enzyme engineering to tailor these biocatalysts for specific synthetic reactions and processes. nih.govnih.gov The ongoing development of a broad biocatalytic toolbox, including novel hybrid catalysts with new-to-nature activities, promises to open up new and more efficient pathways for synthesizing desired target molecules. nih.gov The strategy of combining multiple biocatalysts in a single reaction vessel is also being explored to further enhance synthetic efficiency. nih.govnih.gov

Rational Design of Advanced this compound Analogs as Chemical Probes for Biological Systems

The rational design of advanced this compound analogs is a promising area for developing sophisticated chemical probes to investigate biological systems. This approach involves systematically modifying chemical structures to precisely tune their properties and functionality for specific biological interactions. nih.govrsc.orgrsc.org

This compound and its various derivatives have already demonstrated a range of biological activities, making them attractive candidates for such design efforts. smolecule.comontosight.aiontosight.ai Dimeric forms, such as dibohemamines, have exhibited notable cytotoxicity. researchgate.netmdpi.com Semi-synthetic strategies, often involving the derivatization of monomeric bohemamines with various aldehydes, have proven effective in generating libraries of analogs for biological evaluation. researchgate.netnih.gov

The unique pyrrolizidine core of this compound, coupled with the presence of an amide group, provides a versatile scaffold for structural modifications. nih.gov For example, this compound I, with its specific chiral centers and benzamide (B126) moiety, highlights the potential for designing derivatives with targeted pharmacological interests. ontosight.ai Pyrrolizine derivatives, in general, have been investigated for their anticancer, anti-inflammatory, and antibacterial properties, underscoring the broad utility of this chemical class. ontosight.ai By understanding the intricate relationship between chemical structure and biological function, researchers aim to design this compound analogs that can serve as precise tools for dissecting complex biological pathways and advancing drug discovery efforts. nih.govontosight.ai

Exploration of Novel Biological Activities and Untapped Therapeutic Research Modalities

This compound and its derivatives exhibit a diverse array of biological activities, prompting continued exploration into novel therapeutic applications. Notably, these compounds have demonstrated cytotoxic effects against various cancer cell lines, including non-small cell lung cancer. researchgate.netsmolecule.commdpi.com Dimeric bohemamines, such as dibohemamines A-C, have shown significant anticancer potential, with potency comparable to established chemotherapeutic agents. researchgate.netmdpi.com

Beyond their cytotoxic effects, some this compound derivatives have also been associated with antioxidant properties. researchgate.netsmolecule.com Research suggests that this compound may interact with various enzymes and proteins, indicating its potential involvement in a range of biochemical pathways and broader therapeutic applications. smolecule.com The class of pyrrolizidine alkaloids, to which bohemamines belong, is broadly investigated for anticancer, antimicrobial, and anti-inflammatory activities. mdpi.comnih.govontosight.ai

The marine environment, particularly marine-derived Streptomyces species, from which bohemamines are isolated, represents a rich and largely untapped reservoir of novel bioactive compounds. mdpi.comacs.orgmdpi.com These marine-derived metabolites often possess unique chemical structures and diverse mechanisms of action, including cytotoxic, antiproliferative, and immunomodulatory properties, making them highly promising for drug discovery and development, especially in cancer therapy. mdpi.comacs.orgmdpi.com The ongoing research into microbial pyrrolizidine alkaloids is revealing previously unknown mechanisms of action against pathogenic microorganisms and cancer cells, highlighting the potential for discovering entirely new therapeutic modalities. nih.gov Future efforts will continue to focus on identifying and characterizing these novel activities, paving the way for the development of new pharmaceutical agents. smolecule.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。